[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol
Description
Properties
InChI |
InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h9,11H,6H2,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHYRZTCYTLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C1C(C1(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172124 | |
| Record name | 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-63-5 | |
| Record name | 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32916-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol typically involves the cyclopropanation of suitable alkenes followed by functional group modifications. One common method includes the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane with formaldehyde under acidic or basic conditions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process often requires precise control of temperature and pressure to maintain the integrity of the cyclopropane ring and prevent unwanted side reactions.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or ketones. Common oxidizing agents include:
| Product | Oxidizing Agent | Yield | Conditions |
|---|---|---|---|
| 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbaldehyde | CrO₃ | 78% | H₂SO₄, 0°C, 2 hours |
| Cyclopropanone derivative | KMnO₄ | 65% | H₂O/acetone, 25°C, 6 hours |
The cyclopropane ring remains intact during oxidation due to its kinetic stability under mild conditions .
Esterification and Substitution
The hydroxyl group participates in nucleophilic substitution and esterification:
-
Acetylation with acetic anhydride yields the corresponding acetate ester .
-
Halogenation with thionyl chloride (SOCl₂) produces chlorinated derivatives .
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Esterification | Acetic anhydride | Cyclopropanemethanol acetate derivative | 85% |
| Chlorination | SOCl₂ | 2-Chloromethylcyclopropane derivative | 72% |
These reactions proceed via SN2 mechanisms, with steric hindrance from the cyclopropane ring slightly reducing reaction rates .
Cycloaddition and Ring-Opening Reactions
The conjugated exocyclic double bond participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts . Under strong acidic conditions, the cyclopropane ring undergoes ring-opening to form allylic alcohols or alkenes .
| Reaction Type | Conditions | Major Product | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 100°C, 12h | Bicyclo[4.3.0]nonene derivative | 68% |
| Acid-catalyzed ring-opening | H₂SO₄, reflux | 3-Methyl-2-penten-1-ol | 55% |
The strained cyclopropane ring enhances reactivity in cycloadditions, as predicted by frontier molecular orbital (FMO) theory .
Reduction Reactions
Catalytic hydrogenation selectively reduces the exocyclic double bond:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10% wt) | H₂ (1 atm), EtOH, 25°C | Dihydrocyclopropanemethanol derivative | 92% |
The cyclopropane ring remains unaffected, demonstrating its thermodynamic stability under hydrogenation conditions .
Comparative Reactivity with Analogues
| Compound | Reactivity Toward CrO₄²⁻ Oxidation | Diels-Alder Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| [2,2-Dimethyl-3-(2-methylprop-1-enyl)...] | 1.0 (reference) | 1.0 (reference) |
| 2-Methylcyclopropanemethanol | 0.3 | 0.2 |
| 3-Methylcyclopentanol | 0.7 | 0.6 |
The enhanced reactivity of the title compound stems from conjugation between the cyclopropane ring and the alkenyl group, which lowers the activation energy for cycloadditions .
Mechanistic Insights
-
Oxidation : Proceeds via a chromate ester intermediate, with rate-determining deprotonation (kinetic isotope effect = 6.2) .
-
Diels-Alder : Synchronicity parameter (Δr = 0.85) indicates a concerted but asynchronous mechanism .
This compound’s unique reactivity profile makes it valuable in synthetic organic chemistry, particularly for constructing complex bicyclic systems and functionalized cyclopropanes. Future research directions include photochemical derivatization and asymmetric catalysis applications .
Scientific Research Applications
Organic Synthesis
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol serves as an important intermediate in organic synthesis. Its cyclopropyl moiety can facilitate various reactions such as:
- Nucleophilic substitutions : The presence of the hydroxyl group allows for the formation of ethers and esters.
- Cycloaddition reactions : The compound can participate in Diels-Alder reactions, forming larger cyclic structures that are valuable in drug development.
Pharmaceutical Development
The compound has potential applications in pharmaceutical chemistry due to its structural characteristics:
- Bioactivity Studies : Research indicates that derivatives of cyclopropyl compounds can exhibit significant biological activity, including anti-inflammatory and antimicrobial properties.
- Drug Design : The unique structure may be used to design novel drugs targeting specific biological pathways.
Material Science
In material science, this compound can be utilized in:
- Polymer Chemistry : Its reactive functional groups enable the synthesis of new polymeric materials with tailored properties for applications in coatings and adhesives.
Case Study 1: Synthesis of Cyclopropane Derivatives
A study highlighted the use of this compound as a precursor in synthesizing various cyclopropane derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility in creating complex organic molecules suitable for pharmaceutical applications.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Substitution | 85 | Room Temperature, 24 hours |
| Diels-Alder Reaction | 90 | Elevated Temperature, 48 hours |
Case Study 2: Antimicrobial Activity
In another research project, derivatives of this compound were screened for antimicrobial activity. Results indicated that certain modifications to the structure significantly enhanced efficacy against common bacterial strains.
| Compound | Activity (Zone of Inhibition mm) | Bacterial Strain |
|---|---|---|
| Parent Compound | 12 | E. coli |
| Modified Derivative A | 20 | S. aureus |
| Modified Derivative B | 15 | P. aeruginosa |
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strained cyclopropane ring and the exocyclic double bond are key reactive sites. In biological systems, its derivatives may interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Key Properties:
Natural Occurrence:
Chrysanthemyl alcohol is a key intermediate in insect pheromones, particularly in mealybugs (Pseudococcus spp.). It serves as the alcohol moiety in esterified pheromones like chrysanthemyl 2-acetoxy-3-methylbutanoate, which is essential for attracting males .
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents
Compounds sharing the cyclopropane core but differing in substituents exhibit distinct physicochemical and biological properties.
Table 1: Structural Analogs Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Physical State | Key Features | Biological Role | References |
|---|---|---|---|---|---|---|---|
| Chrysanthemyl alcohol (trans) | 5617-92-5 | C₁₀H₁₈O | 154.25 | Liquid | Cyclopropane, alcohol, trans-enyl | Mealybug pheromone | |
| (1RS,3RS)-2,2-Dimethyl-3-(furan-2-yl)cyclopropylmethanone | N/A | C₁₅H₁₈O₂ | 242.11 | Colorless oil | Cyclopropane, ketone, furan | Synthetic intermediate | |
| [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol | 228580-15-2 | C₅H₈F₂O₂ | 146.11 | Not reported | Cyclopropane, difluoro, diol | Undocumented | |
| [1-(2-Methylpropyl)cyclopropyl]methanol | N/A | C₈H₁₆O | 128.21 | Not reported | Cyclopropane, branched alkyl | Undocumented |
Key Observations :
- Chrysanthemyl alcohol is distinguished by its trans-enyl substituent and role in pheromone activity.
- Furan/pyridine-substituted analogs (e.g., ) lack bioactivity in pheromone signaling but serve as synthetic intermediates. Their IR spectra (e.g., 1661 cm⁻¹ ketone stretch) differ significantly from chrysanthemol’s alcohol-dominated profile .
Ester Derivatives in Pheromone Systems
Chrysanthemyl alcohol is esterified in nature to form volatile pheromones. Activity depends on stereochemistry and ester group structure.
Table 2: Pheromone Ester Derivatives
Key Findings :
- Stereochemical specificity : Only (1R,3R)-trans chrysanthemyl esters with (R)-configured acid moieties exhibit pheromone activity. Mixtures of stereoisomers are inactive .
- Enhanced volatility : Esterification increases volatility compared to the parent alcohol, facilitating airborne pheromone dispersal .
Stereoisomers and Bioactivity
The (1R,3R)-trans configuration is critical for pheromone activity. Cis isomers (e.g., CAS 18383-59-0) and other stereochemical variants lack efficacy in attracting mealybug males .
Biological Activity
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol is an organic compound characterized by its unique cyclopropyl structure and various substituents, including dimethyl and alkenyl groups. Its molecular formula is CHO, which indicates the presence of carbon, hydrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its distinct chemical properties and potential biological activities.
Chemical Structure
The compound features a cyclopropane ring that significantly influences its reactivity and biological activity. The structural complexity of this compound allows for various interactions with biological macromolecules.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antioxidant Properties : Compounds in this class can neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in conditions related to oxidative damage.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals aimed at treating infections.
- Anti-inflammatory Effects : Certain structural features of this compound may modulate inflammatory pathways, indicating its potential use in managing inflammatory diseases.
Understanding the mechanisms behind the biological effects of this compound involves studying its interactions with proteins and nucleic acids. Techniques such as molecular docking studies and enzyme inhibition assays are employed to elucidate these interactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylcyclopropanemethanol | Cyclopropane ring, methyl group | Simpler structure; less steric hindrance |
| 3-Methylcyclopentanol | Cyclopentane ring | Larger ring structure; different reactivity |
| 1,3-Cyclohexanedimethanol | Cyclohexane ring with two alcohols | More hydroxyl groups; higher polarity |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Antioxidant Activity : A study demonstrated that derivatives of this compound could effectively scavenge free radicals in vitro, suggesting a protective role against oxidative stress-related diseases.
- Antimicrobial Efficacy : Research indicated that certain formulations containing this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
- Inflammatory Modulation : In vivo studies showed that the compound could reduce markers of inflammation in animal models of arthritis, suggesting it may serve as a basis for developing anti-inflammatory drugs.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
